molecular formula C14H8BrNO3S B11367312 2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate

Cat. No.: B11367312
M. Wt: 350.19 g/mol
InChI Key: BYKUXKWBALHSKG-UHFFFAOYSA-N
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Description

2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate is a complex organic compound that features a bromophenyl group, a thiophene ring, and an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the selection of cost-effective and environmentally benign reagents is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of the bromophenyl group can yield phenyl derivatives.

Scientific Research Applications

2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The bromophenyl group can participate in halogen bonding, while the thiophene and oxazole rings can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxamide: Similar structure but with an amide group instead of a carboxylate.

    2-Bromophenyl 5-(furan-2-yl)-1,2-oxazole-3-carboxylate: Similar structure but with a furan ring instead of a thiophene ring.

    2-Chlorophenyl 5-(thiophen-2-yl)-1,2-oxazole-3-carboxylate: Similar structure but with a chlorine atom instead of a bromine atom.

Properties

Molecular Formula

C14H8BrNO3S

Molecular Weight

350.19 g/mol

IUPAC Name

(2-bromophenyl) 5-thiophen-2-yl-1,2-oxazole-3-carboxylate

InChI

InChI=1S/C14H8BrNO3S/c15-9-4-1-2-5-11(9)18-14(17)10-8-12(19-16-10)13-6-3-7-20-13/h1-8H

InChI Key

BYKUXKWBALHSKG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OC(=O)C2=NOC(=C2)C3=CC=CS3)Br

Origin of Product

United States

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